1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
CAS No.: 1203277-49-9
Cat. No.: VC7066873
Molecular Formula: C24H25FN4O2
Molecular Weight: 420.488
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203277-49-9 |
|---|---|
| Molecular Formula | C24H25FN4O2 |
| Molecular Weight | 420.488 |
| IUPAC Name | 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C24H25FN4O2/c1-31-22-5-3-2-4-19(22)16-26-24(30)18-12-14-29(15-13-18)23-11-10-21(27-28-23)17-6-8-20(25)9-7-17/h2-11,18H,12-16H2,1H3,(H,26,30) |
| Standard InChI Key | OIIVYVKRDARZRN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyridazine and piperidine rings, followed by the introduction of the fluorophenyl and methoxyphenylmethyl groups. Common methods might involve nucleophilic substitution reactions, amidation, and Suzuki coupling for the introduction of the aromatic rings.
Biological Activity and Potential Applications
Compounds with similar structures have been explored for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of fluorine and methoxy groups can influence the compound's lipophilicity and ability to interact with biological targets.
| Potential Application | Description |
|---|---|
| Anti-inflammatory | Interaction with enzymes or receptors involved in inflammation pathways. |
| Antimicrobial | Inhibition of microbial growth through interaction with essential enzymes or structural components. |
| Anticancer | Inhibition of cell proliferation or induction of apoptosis in cancer cells. |
Research Findings and Challenges
While specific research findings on this exact compound are not available, studies on related compounds highlight the importance of structural modifications in achieving desired biological activities. Challenges include optimizing synthesis routes, improving solubility, and reducing toxicity while maintaining efficacy.
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